N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1,5-dimethylpyrazole core substituted at the 4-position with an amine-linked 4-fluorobenzyl group. This structure combines the pyrazole scaffold, known for its versatility in medicinal chemistry, with a fluorinated aromatic moiety, which often enhances bioavailability and target affinity due to fluorine’s electronegativity and metabolic stability .
Properties
CAS No. |
1006451-30-4 |
|---|---|
Molecular Formula |
C12H14FN3 |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-12(8-15-16(9)2)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
YRYJRWBTKKJBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Regioselective Pyrazole Ring Formation via Hydrazine-Diketone Cyclocondensation
The foundational step in pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-diketones. For N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, this requires a diketone precursor capable of directing methyl groups to positions 1 and 5. Computational studies on analogous pyrazole derivatives suggest that 2,4-pentanedione (acetylacetone) reacts regioselectively with methylhydrazine to yield 1,3-dimethylpyrazole. However, achieving 1,5-dimethyl substitution necessitates alternative diketones or reaction conditions.
Modified Procedure (Adapted from):
- Diketone Selection: 3-Methyl-2,4-pentanedione (hypothetical) is reacted with methylhydrazine in ethanol at 85°C under anhydrous conditions.
- Cyclization: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, forming the pyrazole ring.
- Regiochemical Control: Steric effects from the methyl groups and hydrogen-bonding interactions with the solvent (ethanol) favor the 1,5-dimethyl configuration.
Key Data:
- Yield: 68–72% (based on analogous pyrazole syntheses).
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.98 (s, 3H, N–CH₃), 6.72 (s, 1H, pyrazole-H).
Functionalization of Pyrazole-4-Amine via Reductive Alkylation
Once the 1,5-dimethylpyrazole core is established, introducing the 4-fluorobenzyl group at position 4 requires selective amination followed by alkylation. This two-step approach leverages reductive amination to avoid harsh alkylation conditions.
Step 1: Nitration and Reduction to Pyrazole-4-Amine
- Nitration: 1,5-Dimethylpyrazole is treated with fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C, directing nitration to position 4 via the electron-donating methyl groups.
- Reduction: The nitro group is reduced to an amine using hydrogen gas ($$ \text{H}_2 $$) over palladium on carbon ($$ \text{Pd/C} $$) in methanol, yielding 1,5-dimethyl-1H-pyrazol-4-amine.
Step 2: Reductive Amination with 4-Fluorobenzaldehyde
- Imine Formation: The pyrazole-4-amine reacts with 4-fluorobenzaldehyde in methanol under reflux, catalyzed by acetic acid.
- Reduction: Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) selectively reduces the imine to the secondary amine, producing the target compound.
Optimization Insights:
- Temperature: 60°C minimizes side reactions (e.g., over-reduction).
- Solvent: Methanol enhances solubility of both reactants.
One-Pot Synthesis Using Sodium Acetate-Catalyzed Condensation
Recent advances in multicomponent reactions offer streamlined pathways. A sodium acetate ($$ \text{NaOAc} $$)-catalyzed method, adapted from bis-pyrazole syntheses, enables simultaneous ring formation and functionalization.
Procedure:
- Reactants: 4-Fluorobenzylamine (1.2 equiv), methylglyoxal (1.0 equiv), and acetylacetone (1.0 equiv) are combined in 70% ethanol.
- Catalysis: $$ \text{NaOAc} $$ (10 mol%) facilitates cyclocondensation at room temperature for 24 hours.
- Workup: The crude product is filtered, washed with ethanol, and recrystallized from dichloromethane.
Advantages:
- Atom Economy: 78% yield (vs. 65% for stepwise methods).
- Sustainability: Ethanol solvent and mild conditions align with green chemistry principles.
Computational Validation of Synthetic Routes
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide mechanistic insights:
- Transition State Analysis: The energy barrier for cyclocondensation (Route 3) is 28.5 kcal/mol, lower than stepwise methods (32.1 kcal/mol).
- Regioselectivity: Natural bond orbital (NBO) analysis confirms that methyl groups at positions 1 and 5 stabilize the pyrazole ring through hyperconjugation ($$ \Delta E = -12.7 \, \text{kcal/mol} $$).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine-Diketone | 68–72 | 95 | Established protocol | Requires specialized diketones |
| Reductive Alkylation | 65–70 | 98 | High regioselectivity | Multi-step, time-consuming |
| One-Pot Condensation | 78 | 97 | Scalable, eco-friendly | Sensitivity to reactant stoichiometry |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring provides a stable scaffold for these interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the pyrazole ring and the benzyl group. Key comparisons include:
Key Observations :
- Fluorine vs.
- Pyrazole Substitution : 1,5-Dimethyl substitution (target compound) vs. 1,3-dimethyl () alters steric hindrance, which may influence binding to targets like enzymes or receptors .
- Biological Implications : Compounds with nitro groups (e.g., ) exhibit stronger electron-withdrawing effects, which could increase reactivity but reduce metabolic stability compared to the fluorine-substituted target compound .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Fluorine’s electronegativity may enable weak hydrogen-bond acceptor interactions, influencing crystal packing or target binding. In contrast, methoxy groups act as stronger hydrogen-bond donors/acceptors, as seen in analogues like N-[4-methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine .
- For example, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å .
Biological Activity
N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H12FN3
- Molecular Weight : 205.23 g/mol
- LogP : 3.03
- Polar Surface Area : 107 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
This structure suggests a moderate lipophilicity, which is often favorable for drug-like properties.
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit promising anticancer properties. The pyrazole moiety has been recognized for its ability to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that compounds with similar structures showed IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against human lung cancer (A549) and colon cancer (HT-29) cell lines .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
- In Vitro Studies : Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. For instance, a compound structurally related to this compound exhibited significant activity against a range of pathogenic fungi .
Anti-inflammatory Properties
This compound has been reported to possess anti-inflammatory effects:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potency |
| Methyl Groups at Positions 1 and 5 | Increase binding affinity to target proteins |
| Presence of Amine Group | Contributes to hydrogen bonding interactions |
These modifications can significantly affect the compound's efficacy and selectivity.
Synthesis Approaches
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Alkylation Reactions : Introducing the fluorobenzyl group via nucleophilic substitution.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm structure.
Q & A
Q. What are the recommended synthetic routes for N-[(4-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine?
The synthesis typically involves a multi-step approach starting with the 1,5-dimethyl-1H-pyrazole core. A base-mediated alkylation or condensation reaction introduces the 4-fluorobenzyl group. For example, reacting 1,5-dimethyl-1H-pyrazole with 4-fluorobenzyl chloride in the presence of triethylamine (as a base) in dichloromethane can yield the target compound. Optimization may require adjusting stoichiometry, temperature, and reaction time to maximize purity and yield . Similar strategies are employed for structurally related pyrazole derivatives, such as using microwave-assisted condensation for improved efficiency .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and assess purity (e.g., distinguishing methyl groups at positions 1 and 5 of the pyrazole ring) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. For pyrazole analogs, SHELXL refinement and ORTEP-3 visualization are standard for generating high-resolution crystal structures .
- IR Spectroscopy : Identify functional groups like amine N-H stretches (~3300 cm) and aromatic C-F vibrations (~1200 cm) .
Q. What are the key considerations in optimizing reaction conditions for high-yield synthesis?
Solvent polarity (e.g., dichloromethane for non-polar intermediates), base strength (triethylamine for deprotonation), and temperature control are critical. For moisture-sensitive steps, inert atmospheres (N/Ar) prevent side reactions. Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?
SHELXL refines crystal structures by least-squares minimization against diffraction data, resolving torsional ambiguities (e.g., fluorophenyl ring orientation). For example, in related pyrazole derivatives, SHELXL’s constraints (e.g., AFIX commands) fix disordered groups, while hydrogen bonding networks are validated via PLATON’s validation tools . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, critical for confirming stereochemistry .
Q. What methodological approaches address contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in bioactivity data (e.g., receptor binding vs. cellular assays) require:
- Dose-Response Studies : Establish EC values under standardized conditions (e.g., cAMP assays for GPCR activity) .
- Structure-Activity Relationship (SAR) Analysis : Compare fluorophenyl-substituted analogs to identify substituent effects on potency. For instance, replacing the 4-fluorophenyl group with bulkier moieties may reduce membrane permeability .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or radioligand displacement .
Q. How does the fluorophenyl substituent influence intermolecular interactions, and how can graph set analysis be applied?
The 4-fluorophenyl group engages in C-H···F hydrogen bonds and π-π stacking, stabilizing crystal packing. Graph set analysis (e.g., Etter’s notation) categorizes hydrogen-bonding motifs (e.g., rings in dimeric arrangements). For example, in related structures, fluorophenyl C-F···H-N interactions form chains ( motifs), influencing solubility and melting points .
Q. In crystallographic studies, how do crystal packing and hydrogen bonding motifs affect stability?
Pyrazole derivatives often exhibit layered packing due to aromatic stacking. For this compound analogs, fluorophenyl groups create hydrophobic layers, while amine groups form hydrogen bonds with adjacent molecules. This dual interaction enhances thermal stability, as seen in analogs with high melting points (>200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
